2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a quinoline-based derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3 of the quinoline ring, a fluorine atom at position 6, and an acetamide moiety linked to a 3-methylphenyl group. The substituents likely modulate solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-16-5-4-6-20(11-16)28-25(30)15-29-14-24(26(31)22-13-19(27)8-10-23(22)29)34(32,33)21-9-7-17(2)18(3)12-21/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOBQTOJFJYBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the quinoline derivative is treated with sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Sulfonyl Group Modifications
- Target Compound (3,4-Dimethylphenyl) : The 3,4-dimethyl substitution on the benzenesulfonyl group increases steric bulk and lipophilicity compared to unsubstituted or chloro-substituted analogs. This may improve membrane permeability but could reduce solubility in aqueous environments .
- However, it may also increase toxicity risks .
- Unsubstituted Benzenesulfonyl (Phenyl) : The absence of substituents reduces steric hindrance, possibly favoring binding in less congested active sites. However, this comes at the cost of lower metabolic stability compared to substituted variants .
Quinoline Ring Modifications
- It also improves metabolic stability by resisting oxidative degradation .
- Ethyl at Position 6 (4-Chlorophenyl Analog) : The ethyl group increases hydrophobicity, which might enhance binding to lipophilic pockets but reduce solubility. This substitution could also sterically hinder interactions with certain enzymes .
Acetamide Substituent Variations
- 3-Methylphenyl (Target Compound) : The methyl group provides moderate lipophilicity and steric shielding, balancing solubility and receptor affinity.
Hypothesized Pharmacological Implications
- Target Compound : The combination of 3,4-dimethylbenzenesulfonyl and 6-fluoro groups may optimize both target affinity and pharmacokinetic properties. The methylphenyl acetamide moiety offers a balance between bioavailability and metabolic resistance.
- Unsubstituted Sulfonyl Analog : The methoxyphenyl group’s polarity could make this compound more suitable for hydrophilic environments, though with compromised membrane permeability.
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This compound belongs to the class of quinolone derivatives and is characterized by a unique structure that includes a quinoline core, a sulfonyl group, and various aromatic substituents. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C25H24FN2O4S
- Molecular Weight : 460.53 g/mol
- CAS Number : 872207-59-5
The structural features of this compound contribute to its biological properties. The presence of fluorine in the quinoline ring and the sulfonyl group may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exhibit the following mechanisms:
- Enzyme Inhibition : The sulfonyl group can facilitate interactions with enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibition against carbonic anhydrase isoforms, which are implicated in tumor progression .
- Anticancer Activity : Preliminary studies indicate that quinolone derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. For example, related compounds have demonstrated the ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Biological Activity Studies
Recent research has evaluated the biological activities of similar compounds within this class:
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 Cells | 3.96 ± 0.21 | Induces apoptosis via Bax/Bcl-2 modulation |
| Compound B | Caco-2 Cells | 5.87 ± 0.37 | Inhibits cell proliferation |
These findings suggest that compounds structurally related to This compound may possess significant anticancer properties.
Case Studies
- Anticancer Activity : In vitro studies on derivatives similar to this compound have shown promising results against various cancer cell lines, including breast (MCF-7) and colorectal (Caco-2) cancer cells. Compounds have been found to induce apoptosis through mitochondrial pathways .
- Enzyme Inhibition Studies : Research has indicated that certain derivatives exhibit potent inhibition of metalloenzymes like carbonic anhydrase, with IC50 values ranging from nanomolar to micromolar concentrations . This suggests potential therapeutic applications in conditions where these enzymes play a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
